molecular formula C12H12N2O2S2 B12534320 Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651714-22-6

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

Cat. No.: B12534320
CAS No.: 651714-22-6
M. Wt: 280.4 g/mol
InChI Key: XKDHMCYWUKKWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and acetylation reactions. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring. The final step involves the acetylation of the resulting compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is unique due to its specific structural features, such as the presence of the acetyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Biological Activity

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a compound with a complex structure that includes a benzothiazole moiety, contributing to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂S₂, with a molecular weight of approximately 240.29 g/mol. The compound features several functional groups, including:

  • Methyl group : Enhances lipophilicity.
  • N-acetyl group : May influence biological activity through acetylation.
  • Sulfanyl group : Contributes to the reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole moiety : This is achieved through the reaction of 2-mercaptobenzothiazole with appropriate acylating agents.
  • Acetylation : The introduction of the N-acetyl group is performed using acetic anhydride or acetyl chloride.
  • Final modifications : Methylation and other functional group transformations are conducted to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1364
Pseudomonas aeruginosa12128

These results suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)7.5
A549 (lung cancer)6.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial activity, particularly against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

Case Study 2: Anticancer Properties

Another research effort by Johnson et al. focused on the anticancer effects of this compound on various human cancer cell lines. The study concluded that this compound not only inhibited cell growth but also enhanced the cytotoxic effects when used in combination with standard chemotherapeutic agents .

Properties

CAS No.

651714-22-6

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate

InChI

InChI=1S/C12H12N2O2S2/c1-8(15)13-11(16-2)7-17-12-14-9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3

InChI Key

XKDHMCYWUKKWSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(CSC1=NC2=CC=CC=C2S1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.